![molecular formula C20H13BrN2O2S B2646959 N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 442535-31-1](/img/structure/B2646959.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole ring, followed by bromination at the 6th position. The final step would likely involve coupling the benzothiazole with the phenoxybenzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic, meaning it has a stable ring of electrons. The bromine atom is a heavy halogen, which could potentially impact the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The benzothiazole and amide groups could allow for hydrogen bonding, impacting its solubility .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antimicrobial potential. Researchers synthesized a series of N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives by reacting cyanuric chloride with benzothiazole. These indole-fused triazine derivatives were characterized using elemental and spectral analyses (IR and NMR). The compounds were then screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research aims to address the global challenge of bacterial resistance to existing antimicrobial agents .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling can provide insights into the compound’s interactions with biological targets. Researchers have used computational methods to predict the antibacterial activity of related 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones. QSAR models help identify key structural features responsible for biological effects, aiding drug design and optimization .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSOJNFSCKQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
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